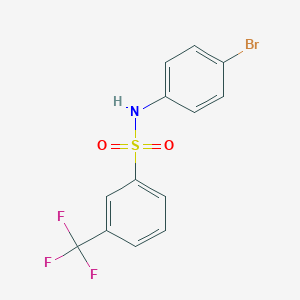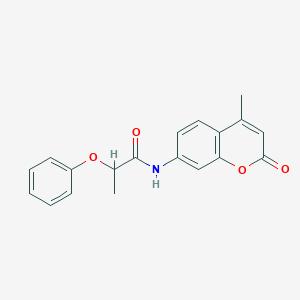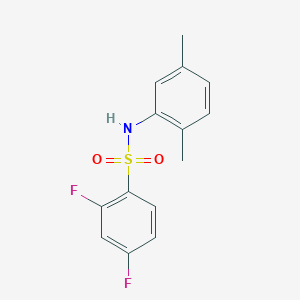
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained attention in recent years due to its potential as a therapeutic agent in cancer treatment and metabolic disorders. In
Mechanism of Action
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide selectively inhibits glutaminase activity by binding to the active site of the enzyme. This leads to decreased production of glutamate, which is essential for cancer cell proliferation. N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have high specificity for cancer cells over normal cells, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide leads to decreased glutamine metabolism, decreased glutamate production, and increased apoptosis. In animal models, N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to decrease tumor growth and increase survival rates. N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has also been studied for its effects on metabolic disorders, with promising results in animal models.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its high specificity for cancer cells and its potential as a therapeutic agent. However, N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide also has some limitations, including its relatively low solubility and potential toxicity at high doses. Careful consideration should be given to the dose and administration method when using N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments.
Future Directions
There are several future directions for N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide research. One area of interest is the development of N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide analogs with improved solubility and potency. Another area of interest is the combination of N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide with other therapeutic agents to improve cancer treatment outcomes. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide in both cancer and metabolic disorders.
Conclusion:
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide is a promising small molecule inhibitor with potential as a therapeutic agent in cancer treatment and metabolic disorders. Its selective inhibition of glutaminase activity and high specificity for cancer cells make it an attractive target for further research. However, careful consideration should be given to its limitations and potential side effects when using N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments. Further research is needed to fully understand its mechanisms of action and potential as a therapeutic agent.
Synthesis Methods
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-bromophenylamine with trifluoromethylbenzenesulfonyl chloride. The resulting intermediate is then treated with sodium hydride and N,N-dimethylformamide to yield N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide. This synthesis method has been optimized to yield high purity and high yield of N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide.
Scientific Research Applications
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. Glutaminase is overexpressed in many types of cancer, and N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cancer cell proliferation and increased apoptosis. N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has also been studied for its potential in metabolic disorders such as obesity and diabetes, as glutamine metabolism plays a crucial role in these diseases.
properties
Product Name |
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C13H9BrF3NO2S |
Molecular Weight |
380.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9BrF3NO2S/c14-10-4-6-11(7-5-10)18-21(19,20)12-3-1-2-9(8-12)13(15,16)17/h1-8,18H |
InChI Key |
NGFCJQWTVDMLAQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)





![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)
![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)
![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)
![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)

